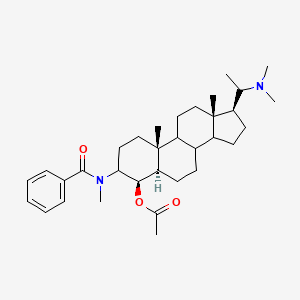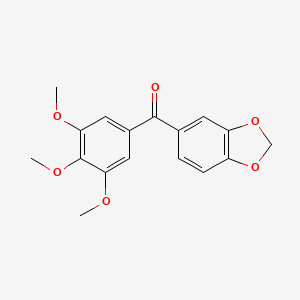
Tantalum--vanadium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum–vanadium (1/2) is a compound formed by the combination of tantalum and vanadium in a 1:2 ratio. Both tantalum and vanadium are transition metals known for their unique properties and applications in various fields. Tantalum is highly resistant to corrosion and has excellent biocompatibility, making it useful in medical implants and electronics. Vanadium, on the other hand, is known for its ability to form stable compounds with multiple oxidation states, making it valuable in catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tantalum–vanadium (1/2) can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride and vanadium pentachloride with lithium borohydride in tetrahydrofuran. This method produces tantalum boride and vanadium carbide, which can then be combined to form the desired compound .
Another method involves the mechanical alloying of tantalum and vanadium powders followed by microwave heating. This process involves mixing micron-sized tantalum and vanadium powders and subjecting them to high-energy ball milling. The resulting mixture is then heated in a microwave furnace to form the compound .
Industrial Production Methods
Industrial production of tantalum–vanadium (1/2) typically involves the carbothermal reduction of tantalum and vanadium oxides. This process involves mixing the oxides with carbon and heating the mixture in a high-temperature furnace. The carbon reduces the oxides to their respective metals, which then combine to form the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tantalum–vanadium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both tantalum and vanadium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products
The major products formed from these reactions include tantalum oxide, vanadium oxide, tantalum metal, and vanadium metal. These products have various applications in materials science, catalysis, and electronics .
Aplicaciones Científicas De Investigación
Tantalum–vanadium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Materials Science: Tantalum–vanadium (1/2) is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biomedicine: The compound’s biocompatibility makes it useful in medical implants and devices.
Energy Storage: Tantalum–vanadium (1/2) is being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of tantalum–vanadium (1/2) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby speeding up the reaction. In biomedicine, the compound’s biocompatibility and stability allow it to interact with biological molecules without causing adverse effects .
Comparación Con Compuestos Similares
Tantalum–vanadium (1/2) can be compared with other similar compounds, such as niobium–vanadium and tantalum–niobium. These compounds share similar properties due to their position in the periodic table and their ability to form stable compounds with multiple oxidation states .
Niobium–vanadium: This compound is similar to tantalum–vanadium (1/2) in terms of its catalytic properties and applications in materials science.
Tantalum–niobium: This compound shares many properties with tantalum–vanadium (1/2), including high strength and corrosion resistance.
Conclusion
Tantalum–vanadium (1/2) is a versatile compound with a wide range of applications in catalysis, materials science, biomedicine, and energy storage. Its unique properties, such as high strength, corrosion resistance, and biocompatibility, make it valuable in various fields. The compound’s ability to undergo various chemical reactions and form stable compounds with multiple oxidation states further enhances its utility in scientific research and industrial applications.
Propiedades
Número CAS |
12067-68-4 |
|---|---|
Fórmula molecular |
TaV2 |
Peso molecular |
282.831 g/mol |
Nombre IUPAC |
tantalum;vanadium |
InChI |
InChI=1S/Ta.2V |
Clave InChI |
STQOGYGOERBIDF-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

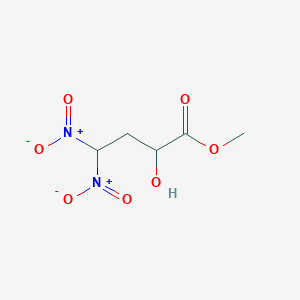
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
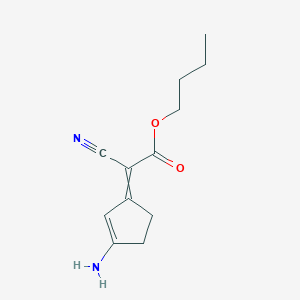

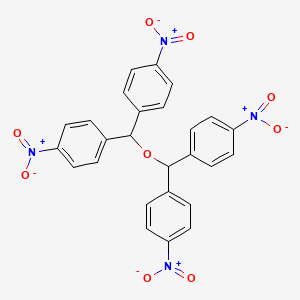

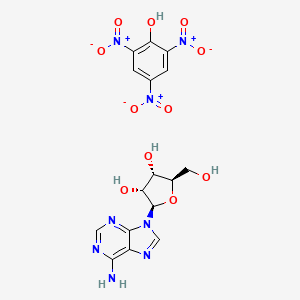

![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
